6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a pyrrolopyridine derivative, followed by the introduction of the trimethylsilyl ethoxy methyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives.
Scientific Research Applications
6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine)
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine substituents, which can be selectively modified through various chemical reactions. This dual halogenation provides a versatile platform for further functionalization, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H18BrIN2OSi |
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Molecular Weight |
453.19 g/mol |
IUPAC Name |
2-[(6-bromo-2-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-12(15)8-10-4-5-11(14)16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
BTBPHCGOFSMCOW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=C1N=C(C=C2)Br)I |
Origin of Product |
United States |
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